4-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13441364
Molecular Formula: C16H26N4O2S
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N4O2S |
|---|---|
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | tert-butyl 4-[methyl-(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)20-10-7-12(8-11-20)19(4)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3 |
| Standard InChI Key | GJLBKDAQJDNEHB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name reflects its intricate structure:
-
Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
-
Pyrimidine substituent: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, modified with a methylsulfanyl (-SMe) group at position 2.
-
tert-Butyl ester: A carboxylate group protected by a tert-butyl moiety to enhance stability during synthesis.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₆N₄O₂S | |
| Molecular weight | 338.5 g/mol | |
| IUPAC name | tert-Butyl 4-[methyl(2-methylsulfanylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)SC | |
| PubChem CID | 60137844 |
Synthesis and Manufacturing
General Synthesis Strategy
While explicit protocols for this compound are scarce, analogous piperidine-pyrimidine derivatives are synthesized through:
-
Ring formation: Constructing the piperidine and pyrimidine rings separately.
-
Coupling reactions: Linking the pyrimidine moiety to the piperidine via alkylation or nucleophilic substitution.
-
Protection/deprotection: Introducing the tert-butyl ester early to prevent undesired reactions at the carboxylic acid site.
Table 2: Representative Synthesis Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperidine-pyrimidine coupling | K₂CO₃, NMP, 100–105°C, 24 h | 95% | |
| tert-Butyl ester introduction | Boc₂O, DMAP, CH₂Cl₂, rt | 84% |
Physicochemical Properties
Solubility and Stability
-
LogP: Estimated at 1.36 (similar to tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate ).
-
Solubility: Likely low in water (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
-
Stability: Stable under inert conditions but susceptible to acidic/basic hydrolysis of the ester group.
Biological Activity and Applications
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylate | CDK2 | 12.3 | |
| tert-Butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate | PROTAC degrader | 84.5 |
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a key intermediate in synthesizing:
Chemical Probes
Its modular structure enables derivatization for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume